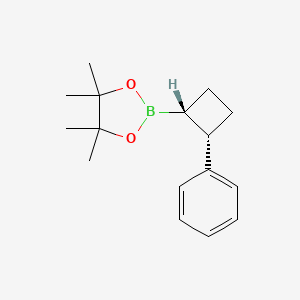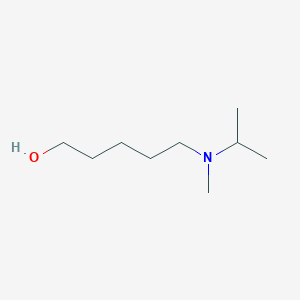
5-Methyloctan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyloctan-1-amine is an organic compound with the chemical formula C9H21N. It is a secondary amine, characterized by a methyl group attached to the nitrogen atom. This compound is a colorless liquid with a distinctive amine odor and is known for its lipophilicity and surface activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloctan-1-amine can be achieved through various methods:
Reduction of Nitriles or Amides: This involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Reactions Involving Alkyl Groups: Alkylation of primary amines with alkyl halides in the presence of a base.
Nucleophilic Attack by an Azide Ion on an Alkyl Halide: Followed by reduction of the resulting azide.
Reductive Amination of Aldehydes or Ketones: Using reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the reductive amination process, where an aldehyde or ketone is reacted with a primary amine in the presence of a reducing agent and a catalyst. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
5-Methyloctan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential neuroprotective effects and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including neuroprotection and antibacterial properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. This compound is known to affect neurotransmitter systems, which may contribute to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
- N-Methylhexan-1-amine
- N-Methylheptan-1-amine
- N-Methylnonan-1-amine
Comparison: 5-Methyloctan-1-amine is unique due to its specific chain length and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct lipophilicity and surface activity compared to other similar compounds. Its unique properties make it suitable for specific applications in chemistry and industry.
Propriétés
Formule moléculaire |
C9H21N |
|---|---|
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
5-methyloctan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-6-9(2)7-4-5-8-10/h9H,3-8,10H2,1-2H3 |
Clé InChI |
LSFDHWHYAUSGMH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


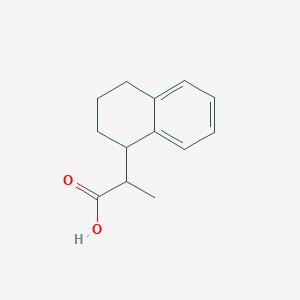
![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)
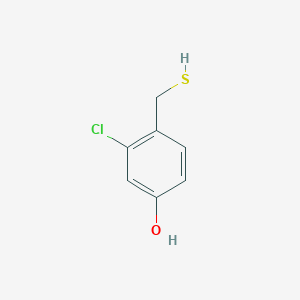

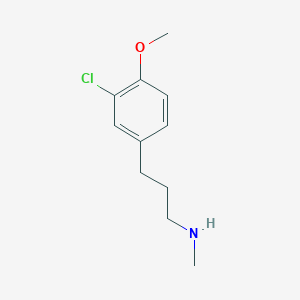
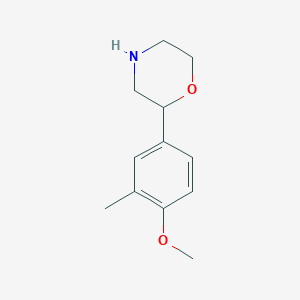
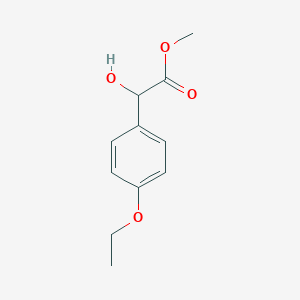

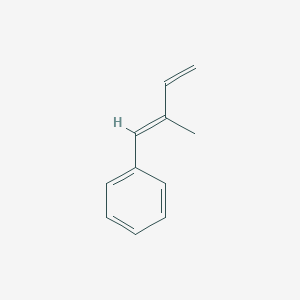
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)

